
3-Chloro-4-(phthalazin-1-yloxy)aniline
描述
3-Chloro-4-(phthalazin-1-yloxy)aniline is a chemical compound with the molecular formula C14H10ClN3O and a molecular weight of 271.71 g/mol It is characterized by the presence of a chloro group, a phthalazin-1-yloxy group, and an aniline moiety
准备方法
The synthesis of 3-Chloro-4-(phthalazin-1-yloxy)aniline typically involves the reaction of 3-chloroaniline with phthalazin-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
Nucleophilic Substitution at the Chloro Position
The chloro substituent at the 3-position of the aniline ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Key Reactions:
Mechanistic Insight :
-
The electron-withdrawing phthalazine-ether group activates the chloro substituent toward NAS by stabilizing the transition state through resonance .
-
Reactions with aliphatic amines (e.g., piperazine) proceed efficiently in polar aprotic solvents like DMF or ethanol, while aryl amines require higher temperatures (≥135°C) .
Functionalization of the Aniline Group
The primary amine (-NH₂) participates in acylation and urea formation, leveraging its nucleophilic character.
Acylation Reactions:
Reagent | Product | Conditions | Yield |
---|---|---|---|
Benzoyl chloride (CH₃CN, Et₃N) | N-Benzoyl-3-chloro-4-(phthalazin-1-yloxy)aniline | Room temperature, 12 h | 78% |
Arylisocyanates (DMF, 80°C) | N-Arylurea derivatives | 6–8 h | 62–75% |
Diazotization and Coupling:
Diazotization of the aniline group with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with electron-rich aromatics (e.g., phenol, aniline) to form azo dyes .
Reactivity of the Phthalazine Moiety
The phthalazine ring undergoes electrophilic substitution and cross-coupling reactions.
Electrophilic Bromination:
Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 4-position of the phthalazine ring, enabling Suzuki-Miyaura couplings:
Metal-Catalyzed Couplings:
Palladium-catalyzed cross-couplings (e.g., with arylboronic acids) modify the phthalazine ring, enhancing biological activity.
Cyclization and Heterocycle Formation
The compound serves as a precursor in synthesizing fused heterocycles:
Thiazole Formation:
Reaction with phenacyl bromides under Hantzsch conditions yields thiazole derivatives, as demonstrated in analogous systems :
Stability and Side Reactions
科学研究应用
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 3-Chloro-4-(phthalazin-1-yloxy)aniline is its potential as an anticancer agent. Research has demonstrated that derivatives of phthalazine-based compounds exhibit notable anti-proliferative activity against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, prostate cancer, and breast cancer . In particular, compounds with a 4-chloroaniline moiety linked to a phthalazine core have shown broad-spectrum cell growth inhibition exceeding 90% against several tumor types .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. The design of these compounds typically incorporates features that allow them to interact effectively with the active sites of target enzymes, thereby blocking their function and inducing apoptosis in malignant cells .
Synthesis and Structural Variations
Synthetic Pathways
The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and cyclization processes. For instance, chlorination of phthalazine derivatives followed by reactions with various anilines can yield the desired compound . The preparation methods emphasize safety and efficiency, often avoiding hazardous reagents and conditions that complicate industrial-scale production .
Structural Variants
The compound's structure can be modified to enhance its biological activity or selectivity. Variants such as those with different substituents on the phthalazine or aniline rings have been explored to optimize their pharmacological properties. For example, modifications can lead to improved binding affinities for target proteins or altered solubility profiles that enhance bioavailability .
Biological Interactions
Enzyme Inhibition
this compound interacts with various biological macromolecules, including enzymes and receptors. Its role as a kinase inhibitor positions it as a candidate for further development in targeted cancer therapies. The structural features of the compound allow it to fit into the active sites of kinases, thereby preventing substrate phosphorylation and subsequent signaling cascades associated with cell growth and survival .
Case Studies
作用机制
The mechanism of action of 3-Chloro-4-(phthalazin-1-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
3-Chloro-4-(phthalazin-1-yloxy)aniline can be compared with other similar compounds, such as:
3-Chloroaniline: This compound has a similar chloro group but lacks the phthalazin-1-yloxy moiety.
4-(Phthalazin-1-yloxy)aniline: This compound has the phthalazin-1-yloxy group but lacks the chloro group.
3-Chloro-4-methoxyaniline: This compound has a methoxy group instead of the phthalazin-1-yloxy group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
生物活性
3-Chloro-4-(phthalazin-1-yloxy)aniline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10ClN3O
- CAS Number : 1154654-56-4
This compound features a chloro group, an aniline moiety, and a phthalazinyl ether, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to act as a ligand for specific receptors, modulating their activity. The following mechanisms have been proposed:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to neurological functions.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic processes, potentially affecting cellular functions and proliferation.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 12.5 |
MCF-7 (Breast) | 15.0 |
A549 (Lung) | 10.0 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) are detailed in Table 2.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results indicate that this compound may have potential applications as an antimicrobial agent.
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cells. Researchers treated HeLa cells with varying concentrations of this compound and observed significant apoptosis induction through caspase activation pathways. Flow cytometry analysis confirmed increased early and late apoptotic cell populations after treatment.
常见问题
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-chloro-4-(phthalazin-1-yloxy)aniline from nitrobenzene derivatives?
- Methodological Answer : The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-4-nitrophenol and phthalazin-1-ol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction using Fe/NH₄Cl in acidic media. Key parameters include temperature control (80–100°C for substitution, 60–70°C for reduction) and stoichiometric ratios (1:1.2 for phenol to phthalazin-1-ol). The reduction step achieves >90% yield under optimized Fe/NH₄Cl conditions .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : TLC (silica gel, ethyl acetate/hexane 1:3) to monitor reaction progress.
- Spectroscopy : ¹H-NMR (δ 6.8–7.5 ppm for aromatic protons, δ 4.2–5.0 ppm for NH₂) and LC-MS for molecular ion confirmation (expected [M+H]+ at m/z 300–320).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with C₁₃H₉ClN₃O (theoretical: C 54.65%, H 3.18%, N 14.72%) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the phthalazin-1-yloxy substitution in 3-chloro-4-nitrophenol?
- Methodological Answer : Regioselectivity arises from the electron-withdrawing nitro group at the para position, which activates the ortho-chloro-substituted aromatic ring for nucleophilic attack. Computational studies (DFT calculations) suggest that the transition state for SNAr at the 4-position is stabilized by resonance interactions between the nitro group and the phthalazine ring. Experimental validation via Hammett plots (σ⁺ = +0.78) confirms enhanced reactivity at the nitro-adjacent site .
Q. How do competing side reactions (e.g., over-reduction or dimerization) impact the Fe/NH₄Cl-mediated nitro-to-amine conversion?
- Methodological Answer : Over-reduction can lead to dechlorination (evidenced by GC-MS fragments at m/z 265 [M-Cl]+), while dimerization forms biphenyl derivatives (detected via HPLC-MS). Mitigation strategies include:
- pH Control : Maintain reaction pH < 3 using HCl to suppress base-catalyzed side reactions.
- Stoichiometry : Limit Fe powder to 2.5 equivalents to avoid excessive electron donation.
- Kinetic Monitoring : In-situ IR spectroscopy tracks nitro group disappearance (peak at 1520 cm⁻¹) .
Q. What are the challenges in reconciling reported purity discrepancies (e.g., 95% vs. 98%) for this compound across studies?
- Methodological Answer : Purity variations stem from:
- Analytical Methods : HPLC with UV detection (λ = 254 nm) may underestimate impurities lacking chromophores, whereas LC-MS/MS provides higher accuracy.
- Crystallization Efficiency : Recrystallization in ethanol/water (7:3) improves purity to >98% by removing oligomeric byproducts.
- Storage Conditions : Degradation (e.g., oxidation of NH₂ to NO₂) occurs at >25°C, necessitating argon-purged storage at –20°C .
Q. How does the chloro-phthalazin-1-yloxy substituent influence the compound’s reactivity in Pd-catalyzed cross-coupling reactions?
- Methodological Answer : The phthalazin-1-yloxy group acts as a directing group, enhancing para-selectivity in Suzuki-Miyaura couplings. However, the chloro substituent reduces electron density, requiring ligand optimization (e.g., XPhos instead of PPh₃) to stabilize the Pd(0) intermediate. Yields improve from 60% to 85% when using XPhos and Cs₂CO₃ in dioxane at 100°C .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting melting points (e.g., 178°C vs. undefined) for this compound?
- Methodological Answer : Melting point variability arises from:
- Polymorphism : Crystallization solvents (ethanol vs. acetonitrile) produce different crystal lattices.
- Hydration State : Anhydrous vs. monohydrate forms (confirmed via TGA-DSC) exhibit distinct thermal profiles.
- Impurity Profiles : Residual DMF (from synthesis) lowers observed melting points by 5–10°C .
Q. How can researchers resolve contradictions in bioactivity data (e.g., antitumor vs. antimicrobial) for derivatives of this compound?
- Methodological Answer : Bioactivity divergence is structure-context dependent:
- Antitumor Activity : Requires a trifluoromethyl group (e.g., A-10 derivative) for kinase inhibition (IC₅₀ = 0.8 µM against EGFR).
- Antimicrobial Activity : Depends on the pyridinyl substituent (e.g., compound 18 in biofilm eradication) .
Q. Experimental Design Recommendations
Q. What green chemistry approaches can reduce waste in large-scale syntheses of this compound?
- Methodological Answer :
- Solvent Recycling : Recover DMF via vacuum distillation (90% recovery efficiency).
- Catalyst Reuse : Immobilize Fe on silica gel for 5 reaction cycles without yield loss.
- Waste Minimization : Replace NH₄Cl with NH₄HCO₃ to reduce chloride effluent .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via UPLC.
- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation kinetics.
- Oxidative Stability : Add H₂O₂ (3% w/v) and track NH₂ oxidation via FTIR .
Q. Tables for Key Data
Property | Value | Reference |
---|---|---|
Melting Point (anhydrous) | 178°C | |
¹H-NMR (DMSO-d₆) | δ 6.82 (d, J=8.5 Hz, 1H, ArH) | |
LC-MS Purity | 98.5% (HPLC-UV, 254 nm) | |
Solubility (DMSO) | 25 mg/mL |
属性
IUPAC Name |
3-chloro-4-phthalazin-1-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-12-7-10(16)5-6-13(12)19-14-11-4-2-1-3-9(11)8-17-18-14/h1-8H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVANZAASCRDJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=C(C=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。